Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate
Description
Properties
IUPAC Name |
methyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)13-5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRMETKXKAGNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630392 | |
| Record name | Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-74-9 | |
| Record name | Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration and Reduction Strategy
This method involves nitration of a pre-functionalized pyridine followed by reduction. For example, 6-(trifluoromethyl)pyridine undergoes nitration at position 3 under mixed acid conditions (HNO₃/H₂SO₄), yielding 3-nitro-6-(trifluoromethyl)pyridine. Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Challenges include controlling nitration regioselectivity and minimizing side reactions due to the trifluoromethyl group’s electron-withdrawing effects.
Halogenation and Trifluoromethylation
An alternative approach starts with 3-amino-6-bromopyridine. Transition-metal-mediated cross-coupling with a trifluoromethyl source (e.g., CF₃Cu, CF₃SiMe₃) introduces the trifluoromethyl group. For instance, using a palladium catalyst (Pd(PPh₃)₄) and CF₃Br in DMF at 80°C achieves substitution of bromine with trifluoromethyl. This method offers higher regiocontrol but requires stringent anhydrous conditions.
Carbamate Formation: Reaction of 3-Amino-6-(trifluoromethyl)pyridine with Methyl Chloroformate
The final step involves reacting the amine intermediate with methyl chloroformate (ClCO₂CH₃) to form the carbamate. Two protocols are prevalent:
Schotten-Baumann Conditions
In aqueous NaOH (0–5°C), methyl chloroformate reacts with 3-amino-6-(trifluoromethyl)pyridine to yield the carbamate. This method provides high purity but requires careful pH control to avoid hydrolysis of the chloroformate. Typical yields range from 70–85%.
Anhydrous Base-Mediated Reaction
Using pyridine or triethylamine as a base in dichloromethane or THF, the reaction proceeds at room temperature. This approach minimizes side reactions and is scalable for industrial applications. For example, a 1:1.2 molar ratio of amine to methyl chloroformate in dichloromethane with pyridine achieves 90% conversion in 2 hours.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Low temperatures (0–5°C) favor carbamate formation over urea byproducts. Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may require longer purification steps. Non-polar solvents (e.g., dichloromethane) simplify workup but slow kinetics.
Catalytic Additives
Addition of DMAP (4-dimethylaminopyridine) as a catalyst accelerates the reaction by activating methyl chloroformate. This reduces reaction time from 6 hours to 1 hour while maintaining yields above 85%.
Comparative Analysis of Synthetic Routes
The table below summarizes two leading methods for preparing this compound:
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration/Reduction | 6-(Trifluoromethyl)pyridine | Nitration → Reduction → Carbamation | 65 | 98 |
| Halogenation/Cross-Coupling | 3-Amino-6-bromopyridine | CF₃ Coupling → Carbamation | 78 | 99 |
The halogenation route offers superior yield and purity but involves costly catalysts. The nitration method is more economical but requires meticulous control of nitration conditions.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. The anhydrous base-mediated carbamation (Section 3.2) is preferred for industrial use due to shorter reaction times and easier solvent recovery. Recent advances in continuous-flow systems further enhance throughput, enabling kilogram-scale production with 95% yield .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
Comparison with Similar Compounds
tert-Butyl ((3-Fluoropyridin-2-yl)methyl)carbamate
(E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate
6-Chloro-5-(Trifluoroacetyl)pyridine-3-carbonitrile
- Key Differences : Substitutes the carbamate with a trifluoroacetyl (-COCF₃) group and adds a chloro (-Cl) substituent at the 5-position.
Comparison with Analogous Syntheses :
- The synthesis of (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester () requires chiral pyrrolidine intermediates, increasing complexity relative to the target compound’s synthesis .
Physicochemical Properties
Biological Activity
Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trifluoromethyl group and a carbamate moiety. This structure enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.
The mechanism of action of this compound involves its role as an enzyme inhibitor or receptor modulator . The trifluoromethyl group increases the compound's affinity for specific targets, enhancing its biological effects. It can potentially interact with various enzymes involved in metabolic pathways, leading to therapeutic outcomes such as anti-inflammatory and anticancer effects.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in cancer proliferation. For instance, studies have shown that compounds with similar structures can disrupt microtubule assembly, a critical process in cell division, thus exhibiting potential anticancer properties .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The compound has been shown to enhance caspase-3 activity, indicating its role in promoting programmed cell death . Additionally, it has been suggested that this compound may affect the cell cycle, further supporting its potential as an anticancer agent.
Antimicrobial Activity
The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity. Research indicates that derivatives containing this group exhibit significant inhibition against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits microtubule assembly | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells | |
| Antimicrobial | Significant inhibition against bacterial strains |
Case Study: Anticancer Evaluation
A study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with this compound at concentrations of 1.0 μM led to significant morphological changes indicative of apoptosis. Furthermore, at 10.0 μM, there was a notable increase in caspase-3 activity (1.33–1.57 times), confirming its potential as an anticancer agent .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming the trifluoromethyl group’s position and carbamate linkage. Splitting patterns in NMR distinguish pyridine ring protons .
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 407 [M+H]+) and purity. Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) help assess chromatographic behavior .
- IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm) and N-H vibrations (~3300 cm) .
How can researchers resolve discrepancies in NMR data for trifluoromethyl-substituted pyridine derivatives?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., rotational barriers in carbamates) or solvent interactions. Methodological solutions include:
- Variable Temperature (VT) NMR : To detect conformational changes affecting splitting patterns .
- Deuterated Solvent Screening : Polar solvents (e.g., DMSO-d) may resolve proton exchange broadening .
- DFT Calculations : Predict chemical shifts to validate experimental assignments .
What strategies optimize regioselectivity in derivatizing the pyridine ring of this compound?
Advanced Research Question
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Strategies include:
- Directed ortho-Metalation : Use of strong bases (e.g., LDA) to functionalize the 2-position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at the 4-position, leveraging palladium catalysts .
- Protecting Groups : Temporary protection of the carbamate nitrogen to prevent undesired side reactions during derivatization .
How does the trifluoromethyl group impact the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Fluorine’s electronegativity slows oxidative metabolism, as shown in studies of similar trifluoromethylpyridines (e.g., extended half-life in rat models) .
- In Vivo Distribution : PET imaging analogs with -labels suggest high brain penetration in rodent studies .
What computational methods predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- DFT-Based Transition State Analysis : Models nucleophilic attack at the carbamate carbonyl, accounting for electron-withdrawing effects of the trifluoromethyl group .
- Molecular Dynamics (MD) Simulations : Predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates in alkaline conditions .
What are the key considerations in designing stable formulations for in vitro assays involving this compound?
Basic Research Question
- pH Stability : Carbamates hydrolyze rapidly under acidic or alkaline conditions. Buffers (pH 7.4) with low ionic strength are preferred .
- Solubility Enhancers : Use of co-solvents (e.g., DMSO ≤1%) or cyclodextrins to maintain solubility without inducing toxicity .
- Light Sensitivity : Trifluoromethylpyridines may degrade under UV light; amber glassware or opaque plates are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
